molecular formula C8H9NO2 B598107 2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol CAS No. 1202769-66-1

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Cat. No. B598107
M. Wt: 151.165
InChI Key: YUGDGZWIUSSLGX-UHFFFAOYSA-N
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Description

“2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol” is a synthetic organic compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.16 . The IUPAC name for this compound is 2-(5-methyl-3-isoxazolyl)-3-butyn-2-ol .


Molecular Structure Analysis

The InChI code for “2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol” is 1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

    Medicinal Chemistry

    • Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
    • They have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .
    • The substitution of various groups on the isoxazole ring imparts different activity .
    • For example, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], a highly selective COX-1 inhibitor, has been used as a lead for the design and synthesis of new isoxazoles . COX-1 inhibition is considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

    Organic Chemistry

    • Isoxazole derivatives have been synthesized via one-pot condensation reaction of β-naphthol, 3-amino-5-methylisoxazole and arylaldehydes catalyzed by bismuth (III) trifluoromethanesulfonate .
    • This reaction preferentially afforded 1,3-trans oxazines .

    Pharmaceutical Chemistry

    • Isoxazole derivatives have been used in the synthesis of various pharmaceutical compounds .
    • For example, [3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole], a highly selective COX-1 inhibitor, has been used as a lead for the design and synthesis of new isoxazoles . COX-1 inhibition is considered a promising therapeutic strategy for cancer and neuro-inflammation-derived neurodegenerative diseases .

    Pesticide Chemistry

    • Some isoxazole derivatives have shown potential mosquito larvicidal activity .
    • For example, a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones have been synthesized and tested for their larvicidal activity .

    Synthetic Chemistry

    • “2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol” is used in the synthesis of various chemical compounds .
    • It is used in advanced research and has potential applications in life sciences .

    Pesticide Chemistry

    • Some isoxazole derivatives have shown potential mosquito larvicidal activity .
    • For example, a series of 1-aryl-4-methyl-3,6-bis-(5-methylisoxazol-3-yl)-2-thioxo-2,3,6,10b-tetrahydro-1H-pyrimido[5,4-c]quinolin-5-ones have been synthesized and tested for their larvicidal activity .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

2-(5-methyl-1,2-oxazol-3-yl)but-3-yn-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c1-4-8(3,10)7-5-6(2)11-9-7/h1,5,10H,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGDGZWIUSSLGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(C)(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Methylisoxazol-3-yl)but-3-yn-2-ol

Synthesis routes and methods

Procedure details

To a stirred solution of ethynylmagnesium bromide (0.5 M in THF, 50 mL, 25 mmol) maintained under nitrogen below 0° C. was added a solution of 1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one (2.5 g, 19.98 mmol) in tetrahydrofuran (20 mL) dropwise over 5 min. The resulting solution was warmed to room temperature and then stirred for a further 3 hr. The reaction was quenched by the addition of saturated ammonium chloride solution (100 mL) then extracted with ethyl acetate (2×100 mL). The combined organic layers was washed with brine (200 mL), dried with anhydrous sodium sulphate and concentrated in vacuo. The residue was purified on a silica gel column, elution with ethyl acetate/petroleum ether (0:1-1:4) afforded the title compound (2.3 g, 75%) as a colorless oil: 1H NMR (300 MHz, CDCl3) delta 6.12 (s, 1H), 3.47 (s, 1H), 2.63 (s, 1H), 2.42 (s, 3H), 1.86 (s, 3H).
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Yield
75%

Citations

For This Compound
2
Citations
GM Castanedo, N Blaquiere, M Beresini… - Journal of medicinal …, 2017 - ACS Publications
We report here structure-guided optimization of a novel series of NF-κB inducing kinase (NIK) inhibitors. Starting from a modestly potent, low molecular weight lead, activity was …
Number of citations: 55 pubs.acs.org
Z Li, X Li, MB Su, LX Gao, YB Zhou… - Journal of Medicinal …, 2020 - ACS Publications
The overexpression of NIK plays a critical role in liver inflammatory diseases. Treatment of such diseases with small-molecule NIK inhibitors is a reasonable but underexplored approach…
Number of citations: 30 pubs.acs.org

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